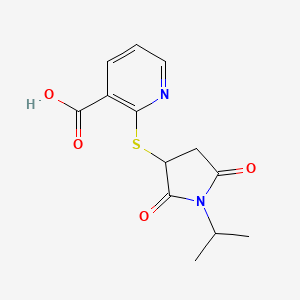

2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Description

2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a heterocyclic compound featuring a pyrrolidinone core substituted with an isopropyl group at the N1 position and a thioether-linked nicotinic acid moiety.

Properties

IUPAC Name |

2-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-7(2)15-10(16)6-9(12(15)17)20-11-8(13(18)19)4-3-5-14-11/h3-5,7,9H,6H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEJBKLFBBVQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves the reaction of nicotinic acid derivatives with 1-isopropyl-2,5-dioxopyrrolidin-3-yl thio compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the thioether bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thioether bond can be targeted for nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies related to enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether bond and the pyrrolidinone ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Structural Analogs

The compound is compared to three primary analogs:

2-[(2,5-Dioxopyrrolidin-3-yl)sulfanyl]nicotinic acid (CAS 626222-53-5): Lacks the isopropyl group on the pyrrolidinone ring. Molecular formula: C₁₀H₈N₂O₄S; Molecular weight: 252.25 g/mol .

2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid (CAS 459421-23-9): Replaces the nicotinic acid (pyridine-3-carboxylic acid) with benzoic acid. Molecular formula: C₁₄H₁₅NO₄S; Molecular weight: 293.34 g/mol .

Thioether-linked triazinoindole derivatives (e.g., compounds 23–27 in ): Feature triazino[5,6-b]indole cores with thioacetamide linkers. Example: Compound 23 (C₂₀H₁₅N₅OS) has a cyanomethylphenyl group instead of a carboxylic acid .

Structural and Functional Differences

*Estimated based on structural similarity to benzoic acid analog.

Biological Activity

2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a novel compound with the molecular formula C13H14N2O4S and a molecular weight of 294.33 g/mol. Its unique structural features, including a thioether bond and a pyrrolidinone ring, suggest potential biological activities that merit detailed exploration.

The compound's synthesis typically involves the reaction of nicotinic acid derivatives with 1-isopropyl-2,5-dioxopyrrolidin-3-yl thio compounds. The reactions are generally conducted in the presence of bases such as sodium hydroxide or potassium carbonate and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thioether bond plays a crucial role in binding interactions, which can lead to inhibition or modulation of target activities. Specific pathways affected by this compound depend on the biological context and target molecules involved.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit specific enzymes, potentially impacting metabolic pathways.

- Antioxidant Properties : The presence of dioxopyrrolidin structures is associated with antioxidant activity, which may protect cells from oxidative stress.

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective effects in various models of neurological disorders, suggesting potential applications in treating conditions like Alzheimer’s disease .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced activity in metabolic pathways | |

| Antioxidant Activity | Scavenging free radicals | |

| Neuroprotection | Protection against neuronal damage |

Case Study: Neuroprotective Effects

In a study involving models of neurodegeneration, this compound was tested for its ability to protect neurons from apoptosis induced by oxidative stress. Results indicated a significant reduction in cell death compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.